4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-29-12-6-11-26-21(14-7-5-8-15(23)13-14)18-19(24-25-20(18)22(26)28)16-9-3-4-10-17(16)27/h3-5,7-10,13,21,27H,2,6,11-12H2,1H3,(H,24,25) |
InChI Key |
IIJDCUWGLJQJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclization: Formation of the Dihydrochromeno[2,3-c]Pyrrole-3,9-Dione Intermediate
The first step involves a one-pot reaction of:
-
Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv),
-
3-Chlorobenzaldehyde (1.1 equiv),
-
3-Ethoxypropylamine (1.1 equiv).
Reaction conditions from were optimized as follows:
-
Solvent : Ethanol (10–15 mL/g substrate),
-
Catalyst : Acetic acid (1 mL per 10 mL EtOH),
-
Temperature : Reflux at 80°C for 20 hours.
Key Mechanistic Insights:
-
Imine Formation : The primary amine reacts with the aldehyde to form a Schiff base, activating the aldehyde for nucleophilic attack.
-
Knoevenagel Condensation : The dioxobutanoate undergoes condensation with the imine, forming a conjugated enone system.
-
Cyclization : Intramolecular attack by the phenolic oxygen generates the chromeno-pyrrolidine fused ring.
Yield : 70–85% (isolated via crystallization from ethanol).
Hydrazine-Mediated Ring-Opening: Pyrazole Ring Formation
The dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate is treated with hydrazine hydrate (5.0 equiv) in dioxane at 90°C for 6–8 hours. This step induces:
-
Nucleophilic Attack : Hydrazine cleaves the lactone ring, forming a hydrazide intermediate.
-
Tautomerization and Cyclization : Keto-enol tautomerism drives pyrazole ring closure, yielding the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core.
Reaction Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Hydrazine Equiv | 5.0 | Maximizes ring-opening efficiency |
| Solvent | Dioxane | Enhances solubility of intermediate |
| Temperature | 90°C | Accelerates cyclization kinetics |
| Reaction Time | 8 hours | Ensures complete conversion |
Yield : 72–94% (HPLC purity >95%).
Structural Elucidation and Spectral Data
1H NMR Analysis (400 MHz, DMSO-d6)
13C NMR Analysis (100 MHz, DMSO-d6)
IR Spectroscopy
-
1715 cm⁻¹ : Stretching vibration of the lactam carbonyl (C=O).
Comparative Analysis of Synthetic Routes
While the above method is predominant, alternative pathways were evaluated:
Nucleophilic Substitution Approach
Attempts to introduce the 3-ethoxypropyl group via SN2 displacement of a pyrazole-chloride precursor (as in) failed due to steric hindrance at the 5-position.
Aldol Condensation Strategy
Condensation of pyrazole-aldehydes with acetone (inspired by) produced regioisomeric byproducts, underscoring the superiority of the hydrazine-mediated method.
Challenges and Mitigation Strategies
-
Regioselectivity : The multicomponent reaction’s outcome depends critically on the electronic effects of substituents. Electron-withdrawing groups (e.g., 3-Cl on benzaldehyde) enhance cyclization rates by polarizing the carbonyl group.
-
Purification : Column chromatography was avoided in favor of crystallization from ethanol, which improved scalability and reduced solvent waste.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
This compound has shown potential biological activities, including:
- Anti-inflammatory Effects : Studies indicate that compounds in the pyrrolopyrazole class can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings significantly influence their potency and selectivity towards specific biological targets. For instance:
- The presence of a chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability.
- The ethoxy and hydroxy groups contribute to the compound's solubility and may play a role in receptor binding affinity.
Applications in Research
- Pharmaceutical Development : The compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows for modifications that may enhance its therapeutic profile.
- Cosmetic Formulations : Due to its antioxidant properties, it is being explored for use in cosmetic products aimed at reducing oxidative damage to skin cells.
Case Study 1: Anticancer Activity
In a study evaluating various pyrrolopyrazole derivatives, this compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cells at low micromolar concentrations .
Case Study 2: Anti-inflammatory Effects
Research published in a peer-reviewed journal demonstrated that this compound effectively reduced pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions like rheumatoid arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolo[3,4-c]pyrazolone Core
Compound A : 4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS: 879937-91-4)
- Key Differences :
- Chlorophenyl position: Para-chloro vs. meta-chloro in the target compound.
- Alkyl chain: Methoxypropyl vs. ethoxypropyl.
- Methoxypropyl (Compound A) has lower lipophilicity (logP ≈ 3.2) than ethoxypropyl (target compound, estimated logP ≈ 3.8), affecting membrane permeability .
Compound B : 3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Key Differences :
- 5-Substituent: Phenylethyl (bulky aromatic) vs. ethoxypropyl (flexible ether).
- 4-Substituent: Trimethoxyphenyl (electron-rich) vs. 3-chlorophenyl (electron-deficient).
- Impact :
Structural Analogues with Modified Heterocyclic Cores
Compound C : 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Key Differences: Core structure: Pyrano[2,3-c]pyrazole vs. pyrrolo[3,4-c]pyrazolone. Functional groups: Amino and nitrile groups vs. ketone and hydroxyphenyl.
- Impact: The pyrano-pyrazole core in Compound C lacks the fused pyrrolidone ring, reducing conformational rigidity. The nitrile group may confer electrophilicity, unlike the target compound’s hydrogen-bonding hydroxyphenyl group .
Pharmacological Implications
- Hydrogen Bonding : The 2-hydroxyphenyl group in the target compound and Compound A is critical for interactions with residues like serine or tyrosine in enzymes.
- Chlorophenyl Position : Meta-chloro (target) vs. para-chloro (Compound A) may influence selectivity; meta substitution often reduces off-target effects in kinase inhibitors.
- Alkyl Chain Effects : Ethoxypropyl (target) balances lipophilicity and solubility better than phenylethyl (Compound B), which is overly hydrophobic .
Tools for Structural Analysis
- SHELX Suite : Used for crystallographic refinement of similar dihydropyrrolo-pyrazolones, enabling precise determination of substituent conformations .
Biological Activity
The compound 4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic molecule belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.86 g/mol. The presence of a chlorophenyl group and a hydroxyphenyl moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research has highlighted that pyrazole derivatives exhibit significant antimicrobial properties. A study found that compounds with similar structural motifs demonstrated effective antifungal activity against various pathogenic fungi and also showed activity against Mycobacterium tuberculosis . The incorporation of halogenated phenyl groups in pyrazole structures often enhances their bioactivity.
| Compound | Activity | Target Organism |
|---|---|---|
| 4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Antifungal | Various pathogenic fungi |
| Similar pyrazole derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv |
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial in managing inflammatory diseases and conditions.
Anticancer Potential
Studies have indicated that certain pyrazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The specific compound under discussion may exhibit similar activities due to its structural characteristics.
Case Study 1: Antifungal Evaluation
In a comparative study of various pyrazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents. This suggests that the compound may be a promising candidate for further development in antifungal therapies.
Case Study 2: Antitubercular Activity
A series of synthesized pyrazole derivatives were tested against Mycobacterium tuberculosis. The results indicated that modifications in the substituents significantly affected the activity levels, with some compounds achieving MIC values lower than those of standard treatments.
The biological activities of 4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in pathogen metabolism or inflammatory pathways.
- Cell Membrane Disruption : Altering the integrity of microbial membranes leading to cell death.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through intrinsic pathways.
Q & A
Q. How does the hydroxyl group at the 2-hydroxyphenyl moiety influence enzyme binding?
- Methodology :
- Structure-Activity Relationships (SAR) : Synthesize analogs with -OH replaced by -OCH₃ or -H; compare inhibitory potency .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes like tyrosinase .
Notes
- Advanced methodologies emphasize reproducibility and mechanistic depth.
- Contradictions in bioactivity data require systematic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
